molecular formula C11H21NO4Si B1398574 (S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid CAS No. 1334313-67-5

(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Cat. No. B1398574
M. Wt: 259.37 g/mol
InChI Key: BUYPNQDTQVFCBL-MRVPVSSYSA-N
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Description

The compound contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group often used in organic synthesis. It’s introduced into a molecule to prevent certain functional groups from reacting, allowing chemoselectivity in subsequent chemical reactions .


Synthesis Analysis

The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The Boc group has the molecular formula C5H9O2 and an average mass of 101.12376 . Its structure can be represented by the SMILES notation C(*) (=O)OC (C) (C)C .


Chemical Reactions Analysis

The Boc group can be removed from a molecule through a process called deprotection . This can be achieved at high temperatures using a thermally stable ionic liquid .

Scientific Research Applications

Synthesis and Applications in Chemical Research

(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid has been a focal point in various synthetic and chemical research studies. The compound has been used as a chiral auxiliary, demonstrating its versatility in dipeptide synthesis and the preparation of enantiomerically pure compounds. Specifically, it has been utilized in synthesizing enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, showcasing excellent selectivities in the formation of higher amino-acid derivatives (Studer, Hintermann, & Seebach, 1995).

Role in the Synthesis of Pharmacophores and Anticancer Agents

The compound's derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, marking its significance in the realm of medicinal chemistry. Notably, certain derivatives have shown promising cytotoxicity in ovarian and oral cancers, highlighting their potential as precursors for designing new anticancer agents (Vivek Kumar et al., 2009).

Applications in Organic Synthesis

It has also been used in the synthesis of various amino acid derivatives and peptide-mimetic compounds. For instance, the compound has facilitated the synthesis of amino acid 4-nitroanilides and dipeptide 4-nitroanilides, contributing to the production of sterically hindered amino acid derivatives (Schutkowski, Mrestani-Klaus, & Neubert, 2009). Additionally, it has played a role in the preparation of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines, showcasing its utility in producing key intermediates for various synthetic pathways (R. Clark et al., 1991).

properties

IUPAC Name

(5S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYPNQDTQVFCBL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[Si](C[C@@H]1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Reactant of Route 2
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Reactant of Route 4
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Reactant of Route 5
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Reactant of Route 6
(S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

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